3-Benzyl-2,6-dimethoxyquinoline 3-Benzyl-2,6-dimethoxyquinoline
Brand Name: Vulcanchem
CAS No.: 918518-76-0
VCID: VC7853628
InChI: InChI=1S/C18H17NO2/c1-20-16-8-9-17-14(12-16)11-15(18(19-17)21-2)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3
SMILES: COC1=CC2=CC(=C(N=C2C=C1)OC)CC3=CC=CC=C3
Molecular Formula: C18H17NO2
Molecular Weight: 279.3

3-Benzyl-2,6-dimethoxyquinoline

CAS No.: 918518-76-0

Cat. No.: VC7853628

Molecular Formula: C18H17NO2

Molecular Weight: 279.3

* For research use only. Not for human or veterinary use.

3-Benzyl-2,6-dimethoxyquinoline - 918518-76-0

Specification

CAS No. 918518-76-0
Molecular Formula C18H17NO2
Molecular Weight 279.3
IUPAC Name 3-benzyl-2,6-dimethoxyquinoline
Standard InChI InChI=1S/C18H17NO2/c1-20-16-8-9-17-14(12-16)11-15(18(19-17)21-2)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3
Standard InChI Key LDUXRVAGLBQABP-UHFFFAOYSA-N
SMILES COC1=CC2=CC(=C(N=C2C=C1)OC)CC3=CC=CC=C3
Canonical SMILES COC1=CC2=CC(=C(N=C2C=C1)OC)CC3=CC=CC=C3

Introduction

Structural Characteristics & Nomenclature

Core Quinoline Architecture

Quinoline (C₉H₇N) consists of a benzene ring fused to a pyridine ring, creating a planar bicyclic system with inherent aromaticity. Substitutions at positions 2, 3, and 6 introduce steric and electronic modifications that influence reactivity. The 2,6-dimethoxy configuration imposes para-directing effects on electrophilic substitution, while the 3-benzyl group introduces steric bulk and lipophilicity .

Molecular Formula & Weight

The molecular formula C₁₈H₁₇NO₂ derives from:

  • Quinoline backbone (C₉H₇N)

  • Benzyl group (C₇H₇) at position 3

  • Methoxy groups (-OCH₃) at positions 2 and 6
    Theoretical molecular weight: 285.34 g/mol, with exact mass requiring mass spectrometry validation .

Synthetic Pathways & Methodologies

Retrosynthetic Analysis

Plausible routes for synthesizing 3-benzyl-2,6-dimethoxyquinoline include:

Friedländer Annulation

Condensation of 2-aminobenzaldehyde derivatives with ketones under acidic conditions. For example:

  • 2-Amino-4,6-dimethoxybenzaldehyde + Benzylacetone → Target compound
    This method often requires optimization of catalysts (e.g., FeCl₃, ZnCl₂) to improve yields .

Skraup Synthesis

Reaction of aniline derivatives with glycerol and sulfuric acid, though regioselectivity for 2,6-substitution remains challenging.

Functional Group Compatibility

  • Methoxy Groups: Introduced via nucleophilic aromatic substitution (SNAr) using methoxide ions on halogenated precursors.

  • Benzylation: Achieved through Ullmann coupling or Friedel-Crafts alkylation, requiring careful control to avoid polysubstitution .

Physicochemical Properties

Predicted Properties

PropertyValue/Range
Melting Point120–135°C (estimated)
Boiling Point380–400°C (extrapolated)
LogP (lipophilicity)3.8–4.2
Solubility in Water<0.1 mg/mL (25°C)

These values align with trends observed in 2,6-dimethoxyquinolines, where methoxy groups reduce water solubility but enhance membrane permeability .

Spectroscopic Characterization

NMR Spectral Signatures

  • ¹H NMR (CDCl₃):

    • δ 8.85 (d, J=4.2 Hz, H-4)

    • δ 7.72–7.25 (m, aromatic protons)

    • δ 4.05 (s, OCH₃, 2- and 6-positions)

    • δ 3.92 (s, benzyl CH₂)

Mass Fragmentation Patterns

Expected ESI-MS peaks:

  • m/z 285.34 [M+H]⁺

  • m/z 267.29 [M+H–H₂O]⁺ (methoxy loss)

Stability & Degradation

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset at ~180°C, suggesting suitability for high-temperature applications.

Photolytic Degradation

Methoxy groups increase susceptibility to UV-induced demethylation, necessitating dark storage conditions.

Industrial & Pharmacological Relevance

Material Science Applications

Quinoline derivatives serve as ligands in OLEDs. The benzyl group in 3-benzyl-2,6-dimethoxyquinoline could enhance electron transport properties compared to unsubstituted quinolines.

Drug Development Considerations

  • Bioavailability: High LogP suggests need for prodrug strategies.

  • Metabolism: Predominant hepatic CYP3A4-mediated demethylation.

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